Cas no 2138081-24-8 (1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane)

1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane Chemical and Physical Properties
Names and Identifiers
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- 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane
- 2138081-24-8
- EN300-1134931
- 1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane
-
- Inchi: 1S/C11H21IO/c1-9(2)10(3)13-11(8-12)6-4-5-7-11/h9-10H,4-8H2,1-3H3
- InChI Key: XRUAOXQVTFEXFY-UHFFFAOYSA-N
- SMILES: ICC1(CCCC1)OC(C)C(C)C
Computed Properties
- Exact Mass: 296.06371g/mol
- Monoisotopic Mass: 296.06371g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 4
1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134931-5.0g |
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane |
2138081-24-8 | 5g |
$2692.0 | 2023-06-09 | ||
Enamine | EN300-1134931-1g |
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane |
2138081-24-8 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1134931-0.5g |
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane |
2138081-24-8 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1134931-2.5g |
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane |
2138081-24-8 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1134931-10.0g |
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane |
2138081-24-8 | 10g |
$3992.0 | 2023-06-09 | ||
Enamine | EN300-1134931-10g |
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane |
2138081-24-8 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1134931-0.1g |
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane |
2138081-24-8 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1134931-0.05g |
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane |
2138081-24-8 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1134931-0.25g |
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane |
2138081-24-8 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1134931-1.0g |
1-(iodomethyl)-1-[(3-methylbutan-2-yl)oxy]cyclopentane |
2138081-24-8 | 1g |
$928.0 | 2023-06-09 |
1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane Related Literature
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
Additional information on 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane
Research Briefing on 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane (CAS: 2138081-24-8)
1-(Iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane (CAS: 2138081-24-8) is a specialized chemical compound that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclopentane backbone and functional groups, has been investigated for its potential applications in drug synthesis and medicinal chemistry. Recent studies have explored its utility as an intermediate in the development of novel therapeutic agents, particularly in the context of targeted drug delivery and prodrug strategies.
The synthesis and characterization of 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane have been detailed in several recent publications. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structural integrity. The compound's reactivity, particularly the iodomethyl group, has been leveraged in nucleophilic substitution reactions, making it a valuable building block for more complex molecules. Its stability under various conditions has also been a focal point of investigation, with findings suggesting its suitability for use in diverse chemical environments.
In the realm of pharmaceutical applications, 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane has shown promise as a precursor in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of antiviral and anticancer agents, where its structural motifs contribute to enhanced binding affinity and selectivity. For instance, derivatives of this compound have been tested in vitro against specific cancer cell lines, demonstrating notable cytotoxic effects. These findings underscore its potential as a scaffold for drug discovery.
Further research has explored the pharmacokinetic properties of 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane and its derivatives. Studies involving animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary results indicate favorable bioavailability and low toxicity, which are critical factors for its advancement into preclinical trials. However, challenges such as metabolic stability and potential off-target effects remain areas of active investigation.
The compound's mechanism of action has also been a subject of interest. Computational modeling and molecular docking studies have been employed to predict its interactions with biological targets. These simulations suggest that 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane may modulate specific enzymatic pathways, offering a rationale for its observed bioactivity. Such insights are invaluable for guiding the design of next-generation therapeutics based on this chemical framework.
In conclusion, 1-(iodomethyl)-1-(3-methylbutan-2-yl)oxycyclopentane (CAS: 2138081-24-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its synthetic accessibility, structural versatility, and demonstrated bioactivity make it a compelling candidate for further exploration. Ongoing studies aim to optimize its properties and expand its applications, paving the way for its potential integration into therapeutic regimens. This briefing underscores the importance of continued research to fully realize its scientific and medical potential.
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